HTS Selectivity Fingerprint: Differential Inactivity Profile Across Six PubChem Assays Versus Active 4-Arylthiazole Acetamide Benchmarks
In six distinct PubChem HTS campaigns, CID 3524690 returned an inactive outcome. This contrasts with reported active 4-arylthiazole acetamide derivatives in the literature: for instance, N-(5-bromo-4-aryl-thiazol-2-yl)-acetamide analogs demonstrated anti-giardial IC₅₀ values of 0.39–0.87 µM versus metronidazole [1], and 4-phenylthiazole-based FAAH inhibitors achieved low nanomolar potency (Ki = 4.6 nM in radioligand binding assays) [2]. The target compound's consistent inactivity across mechanistically diverse targets (protein–protein interaction modulation, E3 ligase activation, transcription factor inhibition, GPCR activation) provides a selectivity baseline that distinguishes it from more promiscuous scaffold members [3].
| Evidence Dimension | HTS activity outcome across multiple target classes |
|---|---|
| Target Compound Data | Inactive in all 6 PubChem assays (AID 422, 1224903, 1259310, 1259374, 1259422, 1508602) |
| Comparator Or Baseline | N-(5-bromo-4-aryl-thiazol-2-yl)-acetamide analogs: IC₅₀ = 0.39 µM (compound 6e) and 0.87 µM (compound 6b) vs. Giardia [1]; 4-phenylthiazole FAAH inhibitors: Ki = 4.6 nM [2] |
| Quantified Difference | Qualitative difference: target compound inactive where structurally related analogs are active at sub-µM to nM concentrations |
| Conditions | PubChem HTS assays: AlphaScreen, luminescence cell-based, and fluorescence-based formats |
Why This Matters
For researchers seeking a 4-arylthiazole acetamide scaffold with a documented absence of activity against 14-3-3, CBX7, FBW7, MITF, TEAD-YAP, and GPR151 — useful as a negative control or as a starting scaffold with minimized off-target liability in these pathways — this compound offers a verified inactivity fingerprint not available for most catalog analogs.
- [1] 2-Amino-4-arylthiazole Derivatives as Anti-giardial Agents: Synthesis, Biological Evaluation and QSAR Studies. N-(5-bromo-4-aryl-thiazol-2-yl)-acetamide scaffold; compounds 6e (IC₅₀ = 0.39 µM) and 6b (IC₅₀ = 0.87 µM) more potent than metronidazole. View Source
- [2] Design, microwave-assisted synthesis, biological evaluation and molecular modeling studies of 4-phenylthiazoles as potent fatty acid amide hydrolase inhibitors. Chem. Biol. Drug Des. 2020, 95, 534–547. Ki = 4.6 nM for representative compound (CHEMBL2206404). View Source
- [3] PubChem BioAssay Summary for CID 3524690. Assays: 14-3-3 protein interaction modulators (AID 422), CBX7 inhibitors (AID 1224903), FBW7 activators (AID 1259310), MITF inhibitors (AID 1259374), TEAD-YAP inhibitors (AID 1259422), GPR151 activators (AID 1508602). All: Inactive. View Source
